(S)-Lansoprazole - 138530-95-7

(S)-Lansoprazole

Catalog Number: EVT-273415
CAS Number: 138530-95-7
Molecular Formula: C16H14F3N3O2S
Molecular Weight: 369.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Levolansoprazole is a proton pump inhibitor that irreversibly inhibits H+/K+-stimulated ATPase pumps in parietal cells (IC50 = 5.2 µM), inhibiting gastric acid secretion and increasing intragastric pH. It also inhibits acid formation in isolated canine parietal cells (IC50 = 82 µM). Lansoprazole is an enantiomerically pure form of lansoprazole. Both (S)- and (R)-lansoprazole are pharmacologically active with similar potencies.
Synthesis Analysis

Several methods have been explored for the synthesis of (S)-Lansoprazole, with asymmetric oxidation emerging as a prominent approach. One study describes a two-step synthesis starting with the intermediate 2-[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimi-dazole. This intermediate is synthesized through nucleophilic substitution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine hydrochloride with 2-mercaptobenzimidazole, followed by alkalization. [] Subsequently, (S)-Lansoprazole is obtained through asymmetric oxidation of the intermediate. [] This method demonstrates high raw material utilization and a simplified process suitable for potential industrial production. [] Another study employed iron catalysis for kilogram-scale asymmetric synthesis of (S)-Lansoprazole achieving a yield of 87% and 99.4% ee. [] This method utilizes hydrogen peroxide as the oxidant and employs an iron salt/chiral Schiff base catalyst system combined with a carboxylate salt. [] The carboxylate additive plays a crucial role in coordinating with the active iron species and facilitating substrate binding via hydrogen bonding with the imidazole NH. []

Chemical Reactions Analysis

Being an enantiomer, (S)-Lansoprazole undergoes similar chemical reactions as Lansoprazole, but with potentially different reaction rates and stereochemical outcomes. One key reaction is sulfoxidation, which is crucial for its metabolism and pharmacological activity. Studies reveal that the sulfoxidation of (S)-Lansoprazole is primarily mediated by CYP3A4, a cytochrome P450 enzyme. [, ] Interestingly, research indicates that (S)-Lansoprazole exhibits higher intrinsic clearance for both hydroxy and sulfone metabolite formation compared to its (R)-enantiomer, suggesting potentially faster metabolism. []

Mechanism of Action

Recent studies have unveiled the stereoselective inhibitory potential of (S)-Lansoprazole against hOAT3, a human organic anion transporter found in the kidneys. [] This discovery suggests a potential role for (S)-Lansoprazole in investigating renal drug transport mechanisms and potential drug interactions at the renal level.

Chiral Recognition Studies:

The inherent chirality of (S)-Lansoprazole makes it valuable in chiral recognition studies. Research utilizing mass spectrometry has demonstrated the potential of (S)-Lansoprazole in recognizing and differentiating chiral drugs like Tadalafil and other PPIs. [] This application highlights its utility in developing analytical techniques for chiral compound analysis.

Applications

Studying CYP2C19 Enzyme Activity:

(S)-Lansoprazole has been extensively used as a probe to investigate the activity of the CYP2C19 enzyme, which exhibits significant genetic polymorphism. Studies demonstrate that the metabolism of (S)-Lansoprazole is more significantly influenced by CYP2C19 compared to its (R)-enantiomer. [, , , , , ] This difference in metabolism allows researchers to utilize (S)-Lansoprazole for phenotyping CYP2C19 activity and studying the impact of genetic variations on drug metabolism.

Investigating Drug Interactions:

Research on the co-administration of (S)-Lansoprazole with drugs like clarithromycin and fluvoxamine provides valuable insights into potential drug interactions. Studies show that clarithromycin, a CYP3A4 inhibitor, significantly impacts the pharmacokinetics of (S)-Lansoprazole, primarily in individuals with different CYP2C19 genotypes. [, ] Similarly, fluvoxamine, a CYP2C19 inhibitor, also affects the disposition of (S)-Lansoprazole. [] These findings highlight the importance of considering CYP2C19 genotype and potential drug interactions when studying (S)-Lansoprazole.

1. (R)-Lansoprazole

Compound Description: (R)-Lansoprazole is the other enantiomer of lansoprazole, a proton pump inhibitor (PPI) drug. Like (S)-lansoprazole, it also inhibits gastric acid secretion but exhibits different pharmacokinetic properties. [, ]

Relevance: (R)-Lansoprazole is the enantiomer of (S)-lansoprazole and is relevant to the research as it helps understand the stereoselective metabolism and disposition of lansoprazole. Studies have shown that (S)-lansoprazole exhibits greater affinity for CYP2C19 and is metabolized more rapidly compared to (R)-lansoprazole. [, ]

2. Lansoprazole Sulfone

Compound Description: Lansoprazole sulfone is a major metabolite of both (R)-lansoprazole and (S)-lansoprazole. It is formed via the sulfoxidation pathway primarily mediated by CYP3A4. [, ]

Relevance: Lansoprazole sulfone is a key metabolite of (S)-Lansoprazole and provides insights into the metabolic pathways of the parent drug. [, ]

3. 5-Hydroxylansoprazole

Compound Description: 5-Hydroxylansoprazole is a metabolite of lansoprazole, generated through hydroxylation. Both (R)- and (S)-enantiomers of lansoprazole are metabolized to their corresponding 5-hydroxylansoprazole enantiomers. [, , ]

Relevance: 5-Hydroxylansoprazole is a metabolite of (S)-Lansoprazole and its formation is influenced by CYP2C19 genotype, particularly for the (S)-enantiomer. [, ]

4. Omeprazole

Compound Description: Omeprazole is another proton pump inhibitor that shares a similar mechanism of action with lansoprazole. It also undergoes stereoselective metabolism, primarily by CYP2C19. [, ]

Relevance: Omeprazole serves as a relevant comparative compound to (S)-Lansoprazole. Both drugs are PPIs and exhibit stereoselective metabolism, but the extent of stereoselectivity differs between them. [, ]

5. (S)-Omeprazole (esomeprazole)

Compound Description: (S)-Omeprazole, marketed as esomeprazole, is the active enantiomer of omeprazole. It exhibits distinct pharmacokinetic and pharmacodynamic properties compared to the (R)-enantiomer. []

Relevance: Similar to how (S)-Lansoprazole is the active enantiomer of lansoprazole, (S)-Omeprazole is the active enantiomer of omeprazole. []

6. Rabeprazole

Compound Description: Rabeprazole is another proton pump inhibitor that, like lansoprazole, exists as a racemic mixture of (R)- and (S)-enantiomers. It is primarily metabolized non-enzymatically but also undergoes some CYP2C19 and CYP3A4 metabolism. []

Relevance: Rabeprazole serves as a relevant comparison to (S)-Lansoprazole. Both are PPIs, but they display differences in their metabolism and the extent of stereoselectivity observed in their pharmacokinetic profiles. []

7. Pantoprazole

Compound Description: Pantoprazole is a proton pump inhibitor that also exists as a racemic mixture. It is metabolized primarily by CYP2C19. []

Relevance: Pantoprazole, similar to (S)-Lansoprazole, is a PPI. Including it in the related compounds list provides a broader perspective on the structural diversity and metabolic profiles of PPIs. []

Properties

CAS Number

138530-95-7

Product Name

(S)-Lansoprazole

IUPAC Name

2-[(S)-[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole

Molecular Formula

C16H14F3N3O2S

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/t25-/m0/s1

InChI Key

MJIHNNLFOKEZEW-VWLOTQADSA-N

SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Solubility

Soluble in DMSO

Synonyms

Levolansoprazole; (S)-Lansoprazole; (-)-Lansoprazole;

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Isomeric SMILES

CC1=C(C=CN=C1C[S@](=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.